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Compound of Interest

Compound Name:
tert-Butyl 4-iodo-5-methoxypyridin-

3-ylcarbamate

Cat. No.: B1371663 Get Quote

Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 4-iodo-5-
methoxypyridin-3-ylcarbamate, a key heterocyclic building block in modern medicinal

chemistry and organic synthesis. The document elucidates its core physicochemical properties,

provides expert insight into its structural components, outlines a logical synthetic strategy, and

details its primary applications as a versatile intermediate for creating complex molecular

architectures. The central theme is the strategic combination of a Boc-protected amine and an

iodinated pyridine core, which offers a stable, yet highly adaptable scaffold for late-stage

functionalization, particularly in drug discovery programs.

Core Physicochemical Properties
The fundamental quantitative data for tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate are

summarized below. These values are foundational for all experimental work, from reaction

stoichiometry calculations to analytical characterization.
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Property Value Source

Molecular Weight 350.15 g/mol [1]

Molecular Formula C₁₁H₁₅IN₂O₃ [1]

CAS Number 1045858-08-9 [1]

Physical Form Solid

InChI Key
DJFBRDYLSZPUPP-

UHFFFAOYSA-N

SMILES String
COc1cncc(NC(=O)OC(C)

(C)C)c1I

Structural and Functional Group Analysis
The utility of this molecule is best understood by dissecting its constituent parts. Each

functional group is strategically placed to impart specific reactivity and stability, making it a well-

designed synthetic intermediate.

Chemical Structure
Caption: 2D Structure of the title compound.

Functional Group Roles
tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the

C3-amino functionality.[2][3] Amines are nucleophilic and basic, properties that can interfere

with subsequent chemical transformations, particularly metal-catalyzed cross-coupling

reactions. By converting the amine to a carbamate, its nucleophilicity and basicity are

significantly attenuated.[3][4] The steric bulk of the tert-butyl group can also provide steric

hindrance to direct reactions at other sites.[2] Critically, the Boc group is stable to a wide

range of basic and nucleophilic conditions but can be cleanly removed under anhydrous

acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal deprotection

strategies in multi-step syntheses.[2][3][5]
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Iodopyridine Core: The iodopyridine scaffold is the molecule's primary reactive center for

building molecular complexity. The carbon-iodine bond is relatively weak and susceptible to

oxidative addition, making it an excellent electrophile for transition-metal-catalyzed cross-

coupling reactions.[6] This functionality allows for the precise and efficient formation of new

carbon-carbon or carbon-heteroatom bonds at the C4 position. Iodinated aromatics are often

more reactive than their bromine or chlorine counterparts in such reactions. The pyridine ring

itself is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and

target binding.[6][7]

Methoxy Group: The methoxy group at the C5 position acts as an electron-donating group.

This influences the electronic properties of the pyridine ring, which can modulate the

reactivity of the C-I bond and affect the overall physicochemical properties of the molecule

and its downstream derivatives, such as lipophilicity and hydrogen bonding potential.

Proposed Synthetic Workflow and Rationale
While a specific literature preparation for this exact compound is not readily available, a logical

and field-proven synthetic pathway can be devised based on established methodologies for

analogous substituted halopyridines. The proposed workflow prioritizes efficiency and the use

of common laboratory reagents.

Starting Material
Step 1: Iodination

Step 2: Amine Protection

Final Product

3-Amino-5-methoxypyridine
Regioselective Iodination

Reagent: N-Iodosuccinimide (NIS)
Solvent: Acetonitrile or DMF

C-H Activation/Electrophilic Substitution
Boc Protection

Reagent: Di-tert-butyl dicarbonate (Boc)₂O
Base: Triethylamine (TEA) or DMAP (cat.)

Solvent: THF or DCM

Intermediate:
3-Amino-4-iodo-5-methoxypyridine tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamateNucleophilic Attack on (Boc)₂O

Click to download full resolution via product page

Caption: Proposed two-step synthetic workflow.

Causality Behind Experimental Choices:
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Step 1 (Iodination): The synthesis logically begins with a commercially available or readily

synthesized 3-amino-5-methoxypyridine. The amino and methoxy groups are ortho, para-

directing activators for electrophilic aromatic substitution. The C4 position is sterically

accessible and electronically activated, making it the most probable site for iodination. N-

Iodosuccinimide (NIS) is selected as the iodinating agent because it is an easy-to-handle,

solid electrophilic iodine source that provides milder conditions compared to molecular

iodine.

Step 2 (Boc Protection): Following iodination, the amino group is protected. Di-tert-butyl

dicarbonate ((Boc)₂O) is the standard reagent for this transformation due to its high reactivity

with amines and the benign nature of its byproducts (tert-butanol and CO₂).[3][4] A non-

nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the

reaction without competing with the amine nucleophile. This step is crucial to prevent the

amine from interfering in subsequent reactions.

Application in Drug Discovery: A Cross-Coupling
Hub
The primary value of tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is its role as a

versatile precursor for creating diverse libraries of compounds through transition-metal-

catalyzed cross-coupling reactions. The C4-iodo position is a synthetic handle that can be

replaced with a wide variety of substituents.
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Cross-Coupling Reactions

Diverse Scaffolds

tert-Butyl 4-iodo-5-
methoxypyridin-3-ylcarbamate

Suzuki Coupling
(Boronic Acids/Esters)

[Pd Catalyst]

Sonogashira Coupling
(Terminal Alkynes)
[Pd/Cu Catalysts]

Buchwald-Hartwig
Amination (Amines)

[Pd Catalyst]

4-Aryl/Heteroaryl Pyridines

4-Alkynyl Pyridines

4-Amino Pyridines

Click to download full resolution via product page

Caption: Utility in common cross-coupling reactions.

Expert Insights:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic

acids (or esters) under palladium catalysis allows for the facile synthesis of 4-biaryl pyridine

derivatives. This is a cornerstone reaction in medicinal chemistry for exploring structure-

activity relationships (SAR) by modifying peripheral aromatic systems.

Sonogashira Coupling: The use of terminal alkynes as coupling partners provides access to

4-alkynyl pyridines. The resulting triple bond is a rigid linker and can serve as a handle for

further chemistry, such as click reactions or reductions.

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by

coupling with a wide range of primary or secondary amines. This is a powerful method for

introducing basic centers or complex side chains that can interact with biological targets.

Upon successful coupling, the Boc group can be removed with acid to reveal the C3-amino

group, which can then be used for further derivatization (e.g., amide bond formation, reductive
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amination), thus providing another vector for molecular diversification.

Quality Control and Characterization
It is critical for the end-user to independently verify the identity and purity of this reagent, as

some suppliers provide it for early discovery research without comprehensive analytical data.

Self-Validating Protocol Standards:

Visual Inspection: The material should be a uniform solid.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion

corresponding to the protonated molecule [M+H]⁺ at m/z 351.0. The isotopic pattern for

iodine should be clearly visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect signals corresponding to the pyridine ring protons, the methoxy group

(~3.5-4.0 ppm), the Boc group (a singlet for 9 protons at ~1.5 ppm), and the N-H proton of

the carbamate.

¹³C NMR: Expect distinct signals for the pyridine carbons, the methoxy carbon, the

quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.

Purity Analysis (HPLC): High-performance liquid chromatography, preferably coupled with a

mass spectrometer (LC-MS), should be used to assess purity. A single major peak should be

observed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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